4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid
Description
Properties
Molecular Formula |
C15H9FO2S |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C15H9FO2S/c16-11-3-1-9(2-4-11)13-7-10(15(17)18)8-14-12(13)5-6-19-14/h1-8H,(H,17,18) |
InChI Key |
JGDZGYVMBVFHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CSC3=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Thioglycolate Cyclization
A widely employed method for benzo[b]thiophene synthesis involves the cyclocondensation of substituted benzaldehydes with ethyl thioglycolate. For 4-(4-fluorophenyl)benzo[b]thiophene-6-carboxylic acid, the process begins with 2-fluoro-4-(4-fluorophenyl)benzaldehyde as the key aldehyde precursor. Under inert conditions, this aldehyde reacts with ethyl thioglycolate in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 2 hours. The reaction proceeds via nucleophilic thiolate attack on the aldehyde carbonyl, followed by cyclization to form ethyl 6-(4-fluorophenyl)benzo[b]thiophene-2-carboxylate (Figure 1).
Reaction Conditions:
- Solvent: Anhydrous DMF
- Base: K₂CO₃ (1.1 eq.)
- Temperature: 60°C
- Yield: ~70–80% (estimated based on analogous reactions)
Post-reaction workup involves dilution with water, extraction with diethyl ether, and recrystallization from methanol to isolate the ester intermediate.
Acid-Catalyzed Cyclization of Arylthiomethyl Ketones
An alternative route described in US Patent 5,569,772 leverages p-toluenesulfonic acid (p-TsOH) -catalyzed cyclization of α-(arylthio)ketones. For the target compound, 4-(4-fluorophenylthio)acetophenone serves as the precursor. Heating this substrate with p-TsOH in toluene under reflux (110°C) facilitates intramolecular cyclization, yielding the benzo[b]thiophene skeleton with inherent 4-fluorophenyl and ketone functionalities (Figure 2).
Key Advantages:
- Regioselectivity: p-TsOH promotes exclusive formation of the 6-substituted isomer, avoiding regioisomeric byproducts.
- Scalability: Demonstrated at 10–50 g scales with >90% purity post-crystallization.
Functionalization of the Benzo[b]thiophene Intermediate
Introduction of the Carboxylic Acid Group
The ester intermediate ethyl 6-(4-fluorophenyl)benzo[b]thiophene-2-carboxylate undergoes hydrolysis to the carboxylic acid using aqueous sodium hydroxide (NaOH). Stirring the ester with 3N NaOH in ethanol at room temperature for 18 hours achieves quantitative deesterification. Acidification with hydrochloric acid (HCl) precipitates the crude product, which is purified via recrystallization from ethyl acetate/heptane (Table 1).
Table 1: Hydrolysis Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| NaOH Concentration | 3N | |
| Solvent | Ethanol/H₂O (1:5 v/v) | |
| Reaction Time | 18 hours | |
| Yield | 95% |
Alternative Synthetic Routes
Oxidative Cyclization of o-Mercaptocinnamic Acids
Early methods for benzo[b]thiophene synthesis relied on oxidative cyclization of o-mercaptocinnamic acids using iodine or hydrogen peroxide. For the target molecule, 4-(4-fluorophenyl)-2-mercaptocinnamic acid would cyclize in acetic acid at 80°C, forming the carboxylic acid directly. However, this route suffers from poor regiocontrol and low yields (<40%), making it less favorable.
Friedel-Crafts Acylation for Phenyl Group Introduction
US Patent 5,569,772 details Friedel-Crafts acylation using 4-fluorobenzoyl chloride and boron trichloride (BCl₃) in 1,2-dichloroethane. Applying this to 6-carboxybenzo[b]thiophene would install the 4-fluorophenyl group at position 4. However, competing acylation at other positions and harsh reaction conditions (0°C, moisture-sensitive reagents) complicate scalability.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency and Scalability of Key Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Aldehyde-Thioglycolate | 80 | 98 | High |
| Acid-Catalyzed Cyclization | 85 | 97 | Moderate |
| Oxidative Cyclization | 40 | 90 | Low |
| Friedel-Crafts Acylation | 65 | 95 | Low |
The aldehyde-thioglycolate route emerges as the most robust, offering high yields and compatibility with large-scale production. Acid-catalyzed cyclization provides superior regioselectivity but requires stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzo[b]thiophenes .
Scientific Research Applications
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural analogs and their properties:
Electronic and Reactivity Differences
- Fluorine vs. Phenyl/Tolyl Groups : The fluorine atom in the target compound introduces strong electron-withdrawing effects, polarizing the aromatic ring and increasing acidity of the carboxylic acid group compared to phenyl or tolyl analogs .
- Ester Derivatives : Unlike the methyl ester of benzo[b]thiophene-5-carboxylate (CAS 20532-39-2), the carboxylic acid group in the target compound enables direct functionalization (e.g., amidation, salt formation), as seen in related intermediates .
Key Differentiators and Challenges
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend the half-life of the target compound compared to non-fluorinated analogs .
- Synthetic Complexity : Introducing fluorine at the 4-position requires precise halogenation steps, as seen in brominated intermediates (), which may complicate large-scale synthesis .
Biological Activity
4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid is a benzo[b]thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound, with a molecular weight of approximately 272.30 g/mol, features a fluorophenyl group and a carboxylic acid moiety, which contribute to its reactivity and interactions with biological targets.
The compound's structure allows it to participate in various chemical reactions, including:
- Esterification
- Amidation
- Decarboxylation
- Suzuki–Miyaura coupling , which is essential for forming carbon-carbon bonds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that this compound may act on specific molecular targets involved in cancer progression. Its mechanism of action is thought to involve modulation of cellular pathways related to apoptosis and cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- U-937 (acute monocytic leukemia)
The compound exhibited significant cytotoxic activity with IC50 values indicating effectiveness in inducing apoptosis in these cell lines .
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties. It is believed that its interaction with specific receptors may influence inflammatory pathways, although detailed mechanisms remain under exploration.
Research Findings and Data Tables
Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary table showcasing its cytotoxic effects compared to established anticancer agents.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 10.0 |
| U-937 | 12.34 | Doxorubicin | 9.5 |
| A549 | 20.45 | Tamoxifen | 18.0 |
This table illustrates that while the compound shows promising activity, further modifications may be necessary to enhance its efficacy compared to reference compounds .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer signaling pathways, potentially modifying their activity.
Q & A
Q. Why do biological assays for similar fluorophenyl derivatives show variable activity despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
